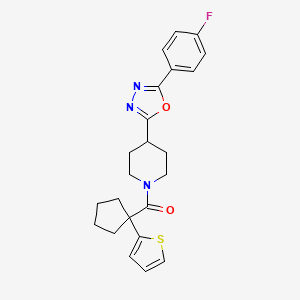
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide" is an intriguing chemical entity that has captured the interest of researchers due to its structural complexity and potential applications across various scientific fields. This compound combines elements of isoquinoline and thiophene, indicating a potentially broad spectrum of reactivity and utility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide generally involves multi-step reactions starting from commercially available precursors. A typical synthetic route might include:
Formation of the isoquinoline moiety: : This could be synthesized from a precursor such as a benzylamine derivative through a Pictet-Spengler reaction.
Incorporation of the thiophene ring: : The thiophene moiety might be added through cross-coupling reactions, like the Suzuki or Stille reaction, using suitable thiophene derivatives.
Coupling to form the propionamide: : The final step typically involves the formation of an amide bond between the 2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl intermediate and propionic acid or its derivatives under conditions like peptide coupling reagents (e.g., EDC, DCC) in the presence of a base.
Industrial Production Methods
Industrial production of such a compound would likely employ automated reactors and optimizations of the aforementioned reactions for scale. Factors like solvent choice, temperature, and purification methods would be optimized for maximum yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide can undergo oxidation reactions, especially at the thiophene moiety, yielding sulfoxides or sulfones under oxidative conditions.
Reduction: : This compound might be reduced at the isoquinoline ring, potentially yielding tetrahydro derivatives.
Substitution: : Electrophilic substitution reactions could occur at the aromatic rings, depending on the substituents present.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Bromine, chlorine, and various electrophiles under acidic conditions.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced isoquinoline derivatives.
Substitution: : Halogenated or alkylated derivatives, depending on the substituent added.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its versatile reactivity, especially the interplay between its isoquinoline and thiophene moieties. It serves as a building block for more complex molecules in organic synthesis.
Biology and Medicine
Pharmacology: : Potential precursor for developing novel pharmaceuticals due to its isoquinoline backbone, which is found in various alkaloids with medicinal properties.
Biochemistry: : Investigated for its ability to interact with proteins and enzymes, making it a candidate for inhibitor or activator studies.
Industry
Material Science: : Potential use in the development of new materials, particularly conductive polymers due to the presence of the thiophene ring.
Catalysis: : Possible applications in catalysis, leveraging its structural features to design new catalysts or catalytic processes.
Mécanisme D'action
The mechanism of action of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide depends on its application. In pharmacological contexts, it might interact with specific molecular targets such as receptors or enzymes, modulating their activity through binding interactions. These interactions can influence various signaling pathways within biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl)propionamide: : Similar but lacks the double bond in the isoquinoline ring.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)propionamide: : Similar but with a furan ring instead of thiophene.
Uniqueness
The distinct structural features of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)propionamide, such as the specific positioning of the isoquinoline and thiophene moieties and the propionamide side chain, grant it unique chemical properties
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-18(21)19-12-16(17-8-5-11-22-17)20-10-9-14-6-3-4-7-15(14)13-20/h3-8,11,16H,2,9-10,12-13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTKRVYBWZILOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC(C1=CC=CS1)N2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B2812664.png)
![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2812666.png)


![N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2812669.png)
![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)
![2-Chloro-N-[2-(2-fluorophenoxy)pyrimidin-5-YL]benzamide](/img/structure/B2812672.png)

![1-(4-Methyl-3-nitrophenyl)-3-(2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)urea](/img/structure/B2812675.png)
![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)


![N-(2-METHOXYPHENYL)-2-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}ACETAMIDE](/img/structure/B2812682.png)
![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)
